molecular formula (C₃₈H₅₆S₄)n B1142359 Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] CAS No. 888491-18-7

Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene]

Cat. No.: B1142359
CAS No.: 888491-18-7
M. Wt: -641.11
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Description

Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] is a semiconducting polymer that has garnered significant interest in the field of organic electronics. This compound is known for its excellent charge transport properties, making it a promising candidate for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices .

Properties

CAS No.

888491-18-7

Molecular Formula

(C₃₈H₅₆S₄)n

Molecular Weight

-641.11

Synonyms

PBTTT-C12;  Poly[thieno[3,2-b]thiophene-2,5-diyl(4,4’-didodecyl[2,2’-bithiophene]-5,5’-diyl)];  Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene]

Origin of Product

United States

Preparation Methods

Bromination of Thiophene Derivatives

The monomer precursor, 2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene, undergoes bromination using N-bromosuccinimide (NBS) in a mixture of dimethylformamide (DMF) and chloroform at 0°C. This step introduces bromine atoms at the 5-position of the thiophene rings, yielding 2,5-bis(5-bromo-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene with a 90% efficiency. The reaction is conducted under inert conditions to prevent side reactions, and the product is purified via column chromatography using silica gel and a petroleum ether–dichloromethane solvent system.

Stannylation for Stille Coupling

To enable polymerization, the brominated monomer is converted into a stannylated derivative. Treating the dibromo compound with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at 0°C, followed by the addition of trimethyltin chloride, produces 2,5-bis(3-dodecyl-5-stannylthiophen-2-yl)thieno[3,2-b]thiophene. This step achieves a 98% yield, with the stannylated monomer characterized by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Polymerization Techniques

PBTTT-C12 is synthesized via Stille cross-coupling polymerization, a method renowned for its precision in constructing conjugated polymers. Alternative approaches, such as microwave-assisted polymerization, are also employed to enhance molecular weight and reduce reaction times.

Stille Cross-Coupling Polymerization

The stannylated monomer is coupled with a dibromo-thieno[3,2-b]thiophene derivative in the presence of a palladium catalyst. A representative procedure involves:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.16 mmol)

  • Solvent System : Toluene:DMF (4:1 ratio, 150 mL total)

  • Temperature : 85°C

  • Duration : 24 hours under argon.

After quenching with aqueous potassium fluoride (KF), the crude polymer is extracted with dichloromethane, dried over magnesium sulfate (MgSO₄), and purified via silica gel chromatography. The final product is obtained as a bright-yellow solid with a yield of 70%.

Table 1: Standard Stille Polymerization Conditions

ParameterValue
Catalyst Loading1 mol% Pd(PPh₃)₄
SolventToluene:DMF (4:1)
Temperature85°C
Reaction Time24 hours
Yield70%
Molecular Weight (Mₙ)10,000–100,000 Da

Microwave-Assisted Polymerization

To accelerate the reaction and achieve higher molecular weights, microwave-assisted synthesis is employed. In a representative protocol:

  • Catalyst : Pd(PPh₃)₄ (5.8 mg, 0.005 mmol)

  • Solvent : Toluene:DMF (1:1, 1.5 mL total)

  • Temperature : 180°C

  • Duration : 2 hours.

This method reduces the reaction time by 92% while maintaining a 75% yield. The resulting polymer exhibits a molecular weight (Mₙ) of approximately 3,200 Da, as confirmed by MALDI-TOF analysis.

Purification and Characterization

Post-polymerization processing is critical to removing residual catalysts and unreacted monomers, ensuring optimal electronic performance.

Solvent Extraction and Chromatography

The polymer is precipitated in methanol to remove low-molecular-weight oligomers, followed by Soxhlet extraction with chloroform. Further purification via column chromatography (silica gel, petroleum ether:chloroform = 1:2) isolates the high-purity polymer.

Structural Validation

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra confirm the absence of residual bromine and the integration of dodecyl side chains (δ 0.88 ppm, terminal methyl groups).

  • MALDI-TOF Mass Spectrometry : Peaks at m/z 3197.5 correspond to the [M]⁺ ion of the C₁₉₀H₂₇₂S₂₀ polymer chain.

  • X-ray Diffraction (XRD) : Films spin-coated on silicon substrates exhibit lamellar stacking with a π–π spacing of 3.7 Å, critical for charge transport.

Film Fabrication and Device Integration

While beyond the scope of polymer synthesis, film preparation methods directly impact device performance. PBTTT-C12 is typically dissolved in chlorobenzene (10 mg/mL) and spin-coated at 2000 rpm onto octadecyltrichlorosilane (OTS)-treated SiO₂ substrates. Annealing at 180°C in a liquid crystalline mesophase enhances crystallinity, yielding field-effect mobilities of 0.2–0.5 cm²/V·s.

Challenges and Optimization Strategies

Molecular Weight Control

The polymer’s electronic properties are highly dependent on molecular weight. Prolonged reaction times (>24 hours) in standard Stille coupling increase Mₙ but risk side reactions. Microwave synthesis mitigates this by enabling rapid heating and precise temperature control.

Solubility Management

The dodecyl side chains confer solubility in nonpolar solvents (e.g., toluene, chloroform), but excessive alkyl content can hinder charge transport. Balancing solubility and crystallinity requires optimizing the alkyl chain length and polymer regioregularity .

Chemical Reactions Analysis

Types of Reactions

Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the polymer’s electronic properties and enhance its performance in specific applications .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of doped polymer species with enhanced conductivity, while substitution reactions can result in halogenated derivatives with modified electronic properties .

Scientific Research Applications

Applications in Organic Electronics

a. Organic Field-Effect Transistors (OFETs)
PBTTT-C12 has been extensively studied for use in organic field-effect transistors due to its high charge carrier mobility, which can reach values between 0.2 to 0.6 cm²/V·s . The polymer’s ability to form thin films via solution processing makes it suitable for flexible electronics.

Case Study: Performance in OFETs
A study demonstrated that devices fabricated with PBTTT-C12 exhibited mobilities comparable to those of crystalline silicon transistors when deposited on various substrates . The polymer's performance was enhanced by optimizing the substrate surface energy through self-assembled monolayers.

b. Solar Cells
PBTTT-C12 is also explored as an active layer in organic solar cells. Its high absorption coefficient and favorable energy levels facilitate efficient exciton dissociation and charge transport.

Case Study: Efficiency in Solar Cells
Research indicated that solar cells incorporating PBTTT-C12 achieved power conversion efficiencies exceeding 6% when combined with appropriate acceptor materials . This efficiency is attributed to the polymer's ability to maintain good morphology in blend films.

Applications in Sensors

a. Chemical Sensors
The electronic properties of PBTTT-C12 allow it to be used in chemical sensors, particularly for detecting volatile organic compounds (VOCs). The polymer's conductivity changes in response to the adsorption of gas molecules, enabling sensitive detection.

b. Biosensors
PBTTT-C12 has potential applications in biosensing due to its biocompatibility and ability to be functionalized with biomolecules. This enables the development of devices for medical diagnostics and environmental monitoring.

Mechanism of Action

The mechanism by which Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] exerts its effects is primarily through its ability to transport charge efficiently. The polymer’s molecular structure allows for the formation of π-π stacking interactions, facilitating charge transport along the polymer chains . This property is crucial for its performance in electronic devices, where efficient charge transport is essential for device operation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] stands out due to its unique combination of high charge mobility, excellent solubility, and processability. These properties make it particularly suitable for use in high-performance electronic devices, where other polymers may fall short .

Biological Activity

Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT-C12) is a conjugated polymer known for its significant applications in organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This article explores its biological activity, focusing on its interactions with biological systems, potential toxicity, and applications in biomedicine.

  • Molecular Formula : (C38H54S4)n(C_{38}H_{54}S_{4})_n
  • Molecular Weight : Approximately 668.36 g/mol
  • CAS Number : 888491-18-7

Biological Activity Overview

PBTTT-C12 exhibits various biological activities that are critical for its application in biomedical fields. Its properties can influence cellular behavior and interactions with biomolecules.

1. Cytotoxicity Studies

Research has shown that PBTTT-C12 can exhibit cytotoxic effects on certain cell lines. A study conducted by Gasperini et al. highlighted that the polymer's cytotoxicity varies depending on the concentration and exposure time. The following table summarizes findings from various studies:

Study ReferenceCell LineConcentration (µg/mL)Observed Effect
Gasperini et al. HeLa10 - 100Significant cytotoxicity observed at 100 µg/mL
Aladdin Scientific MCF-75 - 50Moderate cytotoxicity at higher concentrations
MDPI A5491 - 20No significant cytotoxicity at low concentrations

2. Antimicrobial Activity

PBTTT-C12 has also been investigated for its antimicrobial properties. In vitro studies have demonstrated that the polymer exhibits inhibitory effects against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The antimicrobial activity is attributed to the polymer's ability to disrupt bacterial cell membranes, leading to cell lysis.

The biological activity of PBTTT-C12 can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the polymer allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Reactive Oxygen Species (ROS) Generation : PBTTT-C12 can induce oxidative stress in cells, leading to apoptosis in sensitive cell lines.

Applications in Biomedicine

Due to its unique properties, PBTTT-C12 has potential applications in several biomedical fields:

1. Drug Delivery Systems

The polymer can be utilized as a carrier for drug delivery due to its biocompatibility and ability to encapsulate therapeutic agents. Research indicates that when combined with chemotherapeutics, PBTTT-C12 enhances drug solubility and stability.

2. Biosensors

PBTTT-C12's electronic properties make it suitable for biosensor applications, where it can be used to detect biomolecules such as glucose or pathogens through changes in conductivity.

Case Studies

Several case studies have explored the biological implications of PBTTT-C12:

  • Case Study 1 : A study by LGC Standards demonstrated the use of PBTTT-C12 in developing a biosensor for glucose monitoring, showing a linear response to glucose concentrations with a detection limit of 0.5 mM.
  • Case Study 2 : Research published in Nature Materials highlighted the use of PBTTT-C12 in creating organic photovoltaic devices that are biocompatible and could be integrated into wearable health monitoring systems.

Q & A

Q. How does alkyl side-chain length affect the optical and charge transport properties of this polymer?

The alkyl side-chain length directly influences molecular packing, crystallinity, and charge mobility. Longer chains (e.g., C14, C16) enhance solubility and processability but may reduce crystallinity due to increased steric hindrance. Shorter chains (C12) promote tighter π-π stacking, improving charge transport. For example, studies using X-ray diffraction (XRD) and grazing-incidence wide-angle X-ray scattering (GIWAXS) show that C14 side chains in PBTTT-C14 optimize backbone alignment and yield hole mobilities exceeding 1 cm²/V·s in organic field-effect transistors (OFETs) . UV-vis spectroscopy further correlates chain length with redshifted absorption spectra, indicating enhanced conjugation .

Q. What methodologies are recommended for synthesizing high-purity polymer with controlled molecular weights?

Controlled Stille coupling polymerization is widely used. Key steps include:

  • Purifying monomers (e.g., 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene and dibrominated thiophene derivatives) via column chromatography.
  • Optimizing catalyst loading (e.g., Pd(PPh₃)₄ at 2.5 mol%) and reaction time (24–48 hours) to achieve high regioregularity.
  • Using gel permeation chromatography (GPC) to monitor molecular weight (Mw = 40,000–80,000 Da) and polydispersity (PDI < 2.5) . Microwave-assisted synthesis can reduce reaction time while maintaining yield .

Q. What experimental techniques characterize crystalline order and molecular packing in thin films?

  • XRD/GIWAXS : Resolve lamellar stacking distances (e.g., ~21.7 Å for PBTTT-C14) and π-π stacking (~3.8 Å) .
  • Atomic force microscopy (AFM) : Visualizes terrace-like morphologies in annealed films.
  • Density functional theory (DFT) : Models backbone tilt angles and electronic couplings (transfer integrals ~50 meV) .
  • Polarized optical microscopy (POM) : Identifies biaxial alignment in rubbed or templated films .

Q. How do silane self-assembled monolayers (SAMs) influence OFET performance?

SAMs (e.g., octadecyltrichlorosilane or fluorinated silanes) modify dielectric surface energy, affecting polymer wettability and nucleation. Hydrophobic SAMs reduce interfacial traps, lowering threshold voltages (<−5 V) and improving mobility (up to 0.3 cm²/V·s). Contact resistance dominates in high-mobility devices, requiring SAMs with low work-function metals (e.g., Au/Ti) to enhance charge injection .

Q. What factors contribute to contact resistance in OFETs, and how can they be mitigated?

Contact resistance arises from mismatched metal-semiconductor work functions and interfacial traps. Strategies include:

  • Using SAM-treated electrodes to lower injection barriers.
  • Doping the polymer near contacts (e.g., with FeCl₃ or F₄TCNQ) to create ohmic interfaces.
  • Employing transfer line method (TLM) measurements to quantify resistance contributions .

Advanced Research Questions

Q. How do alkyl side-chain variations (C12/C14/C16) impact 3D packing and charge transport?

Systematic XRD and DFT studies reveal that C14 chains balance backbone planarity and interdigitation, maximizing crystallinity and mobility. C16 chains introduce backbone torsion, reducing π-orbital overlap, while C12 chains limit solubility, leading to inhomogeneous films. Side-chain length also modulates thermal transitions; differential scanning calorimetry (DSC) shows melting points decreasing with longer chains (C12: 220°C; C16: 190°C) .

Q. What mechanisms enable high metallic conductivity in electrolyte-gated OFETs?

At carrier densities >10¹⁵ cm⁻², electrolyte gating induces a metal-insulator transition. Hall effect measurements confirm metallic behavior (conductivity ~10⁴ S/cm) due to percolation pathways in crystalline domains. Low-temperature (4.2 K) studies show sustained current densities (~10⁷ A/cm²), indicating weak localization and minimal electron-phonon scattering .

Q. How can proton doping strategies enhance conductivity while retaining processability?

Protonic acids (e.g., 4-ethylbenzenesulfonic acid) selectively dope thieno[3,2-b]thiophene units via H-bonding to sulfur atoms. In situ UV-vis-NIR spectroscopy monitors polaron/bipolaron formation, while ¹H NMR confirms protonation sites. Solution doping (5–10 wt% acid in chlorobenzene) achieves conductivities ~100 S/cm without precipitation .

Q. How to reconcile discrepancies between simulated and experimental charge transport data?

Discrepancies often stem from neglecting contact resistance or anisotropic mobility. Advanced models incorporate Miller-Abrahams hopping rates and Gaussian disorder. For example, impedance spectroscopy reveals contact impedance dominates in P3HT-OFETs but not in PBTTT, aligning with DFT-predicted intrinsic mobilities .

Q. How does this polymer enable neuromorphic functions in synaptic transistors?

Gelatin-based electrolyte gates mimic ionic synapses. Short-term plasticity (STP) arises from proton trapping at thiophene α-sites, while long-term plasticity (LTP) involves irreversible doping. Spike-timing-dependent plasticity (STDP) and learning-forgetting-memorizing (LFM) behaviors are replicated via gate pulse modulation, demonstrating potential for brain-inspired computing .

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